molecular formula C16H24N4O B2519984 N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)cyclopentanecarboxamide CAS No. 1795488-15-1

N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)cyclopentanecarboxamide

Cat. No.: B2519984
CAS No.: 1795488-15-1
M. Wt: 288.395
InChI Key: CFDPDRMPRBCBAE-UHFFFAOYSA-N
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Description

. This compound has garnered significant interest due to its potential therapeutic applications, particularly in cancer treatment. The presence of a piperidine ring and a pyrimidine moiety in its structure contributes to its biological activity and pharmacological properties.

Mechanism of Action

Target of Action

Compounds with similar structures, such as imatinib, have been found to specifically inhibit the activity of tyrosine kinases . Tyrosine kinases play a crucial role in the modulation of growth factor signals, which regulate cell proliferation and survival.

Mode of Action

It can be inferred from related compounds that it might interact with its targets through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions . These interactions could lead to the inhibition of the target proteins, thereby affecting the cellular processes they regulate.

Biochemical Analysis

Biochemical Properties

N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)cyclopentanecarboxamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with protein kinase B (PKB or Akt), a crucial component of intracellular signaling pathways that regulate growth and survival . The compound acts as an inhibitor of PKB, thereby affecting the phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR . These interactions highlight the compound’s potential as an antitumor agent due to its ability to modulate signaling pathways frequently deregulated in cancer .

Cellular Effects

This compound influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. By inhibiting PKB, the compound can alter the phosphorylation status of key substrates involved in cell proliferation, protein translation, cell cycle progression, and antiapoptotic survival . These effects suggest that the compound may have therapeutic potential in targeting cancer cells by disrupting their growth and survival mechanisms.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. The compound binds to the pleckstrin homology (PH) domain of PKB, preventing its activation by phosphorylation on Ser473 and Thr308 . This inhibition disrupts the downstream signaling cascade, leading to changes in gene expression and cellular function. The compound’s ability to modulate PKB activity makes it a promising candidate for cancer therapy.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that the compound undergoes metabolism in vivo, leading to rapid clearance and low oral bioavailability . Despite this, the compound has demonstrated the ability to modulate biomarkers of PKB signaling in vivo and inhibit the growth of human tumor xenografts in animal models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At well-tolerated doses, the compound has been shown to strongly inhibit the growth of human tumor xenografts . Higher doses may lead to toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications. The compound’s ability to modulate PKB activity at specific dosages underscores its potential as an antitumor agent.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s inhibition of PKB affects the phosphorylation of substrates involved in various metabolic processes . This can lead to changes in metabolic flux and metabolite levels, further influencing cellular function and survival. Understanding the compound’s role in these pathways is essential for elucidating its therapeutic potential.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions can affect the compound’s bioavailability and efficacy, making it important to study its transport mechanisms in detail.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound’s ability to bind to the PH domain of PKB directs it to specific compartments within the cell, where it can exert its inhibitory effects . Understanding the factors that influence the compound’s localization is crucial for optimizing its therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)cyclopentanecarboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

  • Formation of the Piperidine-Pyrimidine Intermediate

      Starting Materials: 4-chloropyrimidine and piperidine.

      Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures (80-100°C).

  • Alkylation Step

      Intermediate: The piperidine-pyrimidine intermediate is then alkylated using a suitable alkylating agent, such as bromomethylcyclopentane.

      Reaction Conditions: This step is typically performed in the presence of a base like sodium hydride in an aprotic solvent such as tetrahydrofuran (THF).

  • Amidation

      Final Step: The alkylated intermediate undergoes amidation with cyclopentanecarboxylic acid.

      Reaction Conditions: This reaction is often facilitated by coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

      Products: Oxidation of the piperidine ring can lead to the formation of N-oxide derivatives.

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

      Products: Reduction can convert the pyrimidine ring to dihydropyrimidine derivatives.

  • Substitution

      Reagents: Nucleophiles like amines or thiols.

      Products: Substitution reactions on the pyrimidine ring can yield various substituted pyrimidine derivatives.

Common Reagents and Conditions

    Oxidation: Typically performed in organic solvents like dichloromethane (DCM) at room temperature.

    Reduction: Conducted in solvents such as ethanol or THF under reflux conditions.

    Substitution: Carried out in polar aprotic solvents like DMF or DMSO at elevated temperatures.

Scientific Research Applications

N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)cyclopentanecarboxamide has a wide range of applications in scientific research:

  • Chemistry

    • Used as a building block in the synthesis of more complex molecules.
    • Serves as a model compound in studying reaction mechanisms involving piperidine and pyrimidine moieties.
  • Biology

    • Investigated for its role in modulating cellular pathways related to DNA damage response.
    • Studied for its effects on cell cycle regulation and apoptosis.
  • Medicine

    • Explored as a potential therapeutic agent in cancer treatment due to its ability to inhibit ATR kinase, which is involved in DNA repair mechanisms.
    • Evaluated for its efficacy in combination with other chemotherapeutic agents to enhance cancer cell sensitivity to treatment.
  • Industry

    • Utilized in the development of pharmaceuticals and agrochemicals.
    • Employed in the synthesis of novel materials with specific biological activities.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Benzylpiperidin-4-yl)pyrimidin-2-amine

    • Similar structure with a benzyl group instead of the cyclopentanecarboxamide moiety.
    • Used in different therapeutic applications due to its distinct pharmacological properties.
  • N-Methyl-(5-pyrid-4-ylthien-2-yl)methylamine

    • Contains a pyridine and thiophene ring system.
    • Exhibits different biological activities compared to N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)cyclopentanecarboxamide.

Uniqueness

This compound is unique due to its specific inhibition of ATR kinase, which is not commonly observed in other similar compounds. This specificity makes it a valuable tool in cancer research and therapy, particularly in targeting DNA repair pathways.

Properties

IUPAC Name

N-[(4-piperidin-1-ylpyrimidin-2-yl)methyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O/c21-16(13-6-2-3-7-13)18-12-14-17-9-8-15(19-14)20-10-4-1-5-11-20/h8-9,13H,1-7,10-12H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFDPDRMPRBCBAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=NC=C2)CNC(=O)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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